(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
Description
(4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone is a synthetic compound featuring a benzylpiperazine moiety linked via a carbonyl group to a substituted indole ring. The methyl substitution at the indole N1 position likely enhances metabolic stability compared to unsubstituted indole derivatives, a common strategy in drug design .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methylindol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-22-11-10-18-19(8-5-9-20(18)22)21(25)24-14-12-23(13-15-24)16-17-6-3-2-4-7-17/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKBGSHZBONCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone typically involves the reaction of 4-benzylpiperazine with 1-methyl-1H-indole-4-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol, and a reducing agent like sodium cyanoborohydride . The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a benzylpiperazine moiety and an indole derivative. This structural combination is significant for its biological activity, particularly in modulating neurotransmitter systems.
Neuropharmacology
Research has indicated that compounds similar to (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone may act as antagonists at neuropeptide Y receptors. Neuropeptide Y (NPY) is involved in various physiological processes, including appetite regulation and stress response. Antagonists of NPY receptors can potentially be used to treat obesity and anxiety disorders .
Antidepressant Activity
Studies have shown that piperazine derivatives exhibit antidepressant-like effects in animal models. The mechanism of action may involve the modulation of serotonin and norepinephrine levels in the brain, which are crucial neurotransmitters implicated in mood regulation. The indole structure is also associated with serotonergic activity, further enhancing its potential as an antidepressant .
Table 1: Summary of Key Studies on this compound
Treatment of Mood Disorders
The antidepressant properties suggest that this compound could be explored for therapeutic use in treating major depressive disorder and anxiety-related conditions.
Appetite Regulation
Given its action on neuropeptide Y receptors, it may also have applications in developing treatments for obesity by regulating appetite and food intake.
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects . The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key Structural Features:
- Core Scaffold: Piperazine linked to a heteroaromatic ring (indole, imidazole, quinoxaline, etc.) via a carbonyl group.
- Variable Regions :
- Heteroaromatic substituents (e.g., indole, imidazole, phenyl).
- Substituents on the indole ring (e.g., methyl, hydroxyl, halogen).
- Benzyl group modifications (e.g., fluorination, substitution on the phenyl ring).
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Indole Position Matters : The indole substitution position (C2 vs. C4) significantly impacts receptor selectivity. For example, C2-substituted indoles (e.g., ) show 5-HT3 antagonism, while C4-substituted derivatives (query compound) may favor CB1 interactions .
- Electron-Withdrawing Groups : Fluorinated benzyl groups (e.g., ) enhance blood-brain barrier penetration, critical for CNS-targeted drugs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: In Vitro and In Vivo Activity Comparisons
Key Observations :
- Indole vs. Quinoxaline: Quinoxaline derivatives (e.g., QCF-3) show strong 5-HT3 antagonism , whereas indole derivatives may prioritize CB1 interactions due to structural mimicry of endogenous cannabinoids .
- Side Chain Impact : Analogues with longer carbon chains (e.g., pyrrole derivatives) exhibit higher CB1 affinity, emphasizing the role of lipophilicity in receptor binding .
Drug-Likeness and Pharmacokinetics
Biological Activity
The compound (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 333.4 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 44335244 |
Research indicates that this compound exhibits several biological activities, primarily through interactions with various neurotransmitter receptors. Notably, it has been shown to act as a partial agonist at dopamine D2 receptors, which is significant for its potential use in treating neurological disorders such as schizophrenia and Parkinson's disease .
Therapeutic Applications
- Neurological Disorders : The compound's interaction with dopamine receptors suggests potential applications in managing conditions like schizophrenia and depression.
- Antidepressant Activity : Studies have indicated that related piperazine derivatives can exhibit antidepressant-like effects in animal models, potentially through serotonergic pathways .
- Anticancer Properties : Some derivatives of indole compounds have shown promising anticancer activities by inducing apoptosis in cancer cells .
Study 1: Dopamine Receptor Interaction
A study conducted by Varadaraju et al. explored various piperazine derivatives for their ability to inhibit human acetylcholinesterase and modulate dopamine receptor activity. The findings demonstrated that certain structural modifications could enhance the affinity for D2 receptors, indicating a pathway for developing new antipsychotic medications .
Study 2: Antidepressant Effects
Research published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of indole derivatives in rodent models. The study found that compounds similar to this compound significantly increased serotonin levels in the brain, suggesting a mechanism for their mood-enhancing properties .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone?
Synthesis optimization requires multi-step protocols involving amide coupling, carbonylation, or nucleophilic substitution. For example, the benzylpiperazine fragment is typically introduced via reaction with 1-benzylpiperazine under basic conditions (e.g., DIPEA in DCM) . Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
- Catalyst use : EDCI/HOBt or DCC improve coupling efficiency in indole-carbonyl formation .
- Purity control : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) ensures ≥95% purity .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
Analog design focuses on modifying three regions:
- Benzyl group : Replace with substituted benzyl (e.g., 4-fluoro, 4-methoxy) to assess electronic effects on receptor binding .
- Indole moiety : Alter methylation position (e.g., 3- vs. 4-methyl) to study steric hindrance .
- Piperazine ring : Introduce sulfonyl or carbonyl groups to modulate hydrophobicity .
Example analogs from literature include compounds with bromine or nitro substitutions, which show altered binding affinities for 5-HT3 receptors .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., indole C-4 substitution vs. C-3) .
- Mass spectrometry (HRMS) : Validates molecular weight (expected: 361.43 g/mol) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between indole and piperazine planes .
Advanced Research Questions
Q. How do contradictory SAR findings for indole-piperazine hybrids inform target selectivity?
Contradictions arise in receptor selectivity profiles:
- 5-HT3 antagonism : Indole C-4 substitution (vs. C-2) enhances binding affinity (IC50: ~50 nM) but reduces selectivity over σ receptors .
- Sigma receptor activity : Benzylpiperazine derivatives with bulkier substituents (e.g., trifluoromethyl) show dual σ1/σ2 agonism, complicating mechanistic studies .
Resolution strategies include:- Competitive binding assays : Compare displacement of H-GR65630 (5-HT3) vs. H-DTG (sigma) .
- Molecular docking : Identify key residues (e.g., 5-HT3 Trp183 vs. σ1 Glu172) using AutoDock Vina .
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
- Forced swim test (FST) : Assess antidepressant-like activity via reduced immobility time (dose range: 10–30 mg/kg, i.p.) .
- Colorectal distension model : Measure visceral analgesia (5-HT3-mediated) with ED50 values .
- Metastatic melanoma xenografts : Evaluate anticancer potential by monitoring tumor volume reduction in NSG mice (50 mg/kg, oral) .
Q. How can computational methods address discrepancies in predicted vs. observed metabolic stability?
- CYP450 metabolism prediction : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., piperazine N-demethylation).
- In silico metabolite identification : Compare results with experimental LC-MS/MS data from liver microsome assays .
- MD simulations : Assess conformational stability of the indole-piperazine core in aqueous vs. lipid bilayer environments .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| HPLC-PDA | Purity analysis (λ = 254 nm) | |
| Radioligand binding | 5-HT3/sigma receptor affinity | |
| In vivo pharmacokinetics | Oral bioavailability (Cmax = 1.2 µg/mL at 2 h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
